REACTION_CXSMILES
|
[F:1][C:2]([F:21])([F:20])[O:3][C:4]1[CH:9]=[CH:8][C:7]([C:10]2[C:11]([NH2:19])=[N:12][N:13]3[CH:18]=[CH:17][CH:16]=[N:15][C:14]=23)=[CH:6][CH:5]=1.N1C=CC=CC=1.[CH3:28][C:29]([CH3:35])([CH3:34])[CH2:30][C:31](Cl)=[O:32]>ClCCl>[CH3:28][C:29]([CH3:35])([CH3:34])[CH2:30][C:31]([NH:19][C:11]1[C:10]([C:7]2[CH:6]=[CH:5][C:4]([O:3][C:2]([F:1])([F:20])[F:21])=[CH:9][CH:8]=2)=[C:14]2[N:15]=[CH:16][CH:17]=[CH:18][N:13]2[N:12]=1)=[O:32]
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Name
|
|
Quantity
|
0.318 g
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Type
|
reactant
|
Smiles
|
FC(OC1=CC=C(C=C1)C=1C(=NN2C1N=CC=C2)N)(F)F
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Name
|
|
Quantity
|
0.256 g
|
Type
|
reactant
|
Smiles
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N1=CC=CC=C1
|
Name
|
|
Quantity
|
8 mL
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Type
|
solvent
|
Smiles
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ClCCl
|
Name
|
|
Quantity
|
0.16 g
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Type
|
reactant
|
Smiles
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CC(CC(=O)Cl)(C)C
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
was stirred at room temperature for 3 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
the resulting reaction mixture
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Type
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CONCENTRATION
|
Details
|
The reaction mixture was concentrated
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Type
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CUSTOM
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Details
|
the residue was purified by preparative HPLC on a Phenomenex Luna C8(2) 5 um 100 Å AXIA column (30 mm×75 mm)
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Type
|
CUSTOM
|
Details
|
was used, at a flow rate of 50 mL/min (0-0.5 min 10% A, 0.5-6.0 min linear gradient 10-100% A, 6.0-7.0 min 100% A, 7.0-8.0 min linear gradient 100-10% A)
|
Duration
|
7.5 (± 0.5) min
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(CC(=O)NC1=NN2C(N=CC=C2)=C1C1=CC=C(C=C1)OC(F)(F)F)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.38 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 89.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |